molecular formula C12H8BrFN2OS B11666469 N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide

Cat. No.: B11666469
M. Wt: 327.17 g/mol
InChI Key: BCOPCMQDHGVPEA-VIZOYTHASA-N
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Description

N'-[(E)-(5-Bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide (hereafter referred to as Compound A) is a Schiff base derived from thiophene-2-carbohydrazide and 5-bromo-2-fluorobenzaldehyde. Thiophene-2-carbohydrazide derivatives are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties .

Properties

Molecular Formula

C12H8BrFN2OS

Molecular Weight

327.17 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H8BrFN2OS/c13-9-3-4-10(14)8(6-9)7-15-16-12(17)11-2-1-5-18-11/h1-7H,(H,16,17)/b15-7+

InChI Key

BCOPCMQDHGVPEA-VIZOYTHASA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)F

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and thiophene-2-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide may involve the use of microwave-assisted synthesis to enhance the reaction rate and yield. This method involves the use of microwave radiation to heat the reaction mixture, which can significantly reduce the reaction time and improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form the corresponding hydrazine derivative.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : The compound has been utilized as a ligand to form metal complexes, which are important in catalysis and materials science. Its ability to coordinate with various metal ions can lead to the development of novel catalysts for organic reactions.
  • Chemical Reactions : N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemistry applications. For instance, it can be oxidized to form oxides or reduced to yield hydrazine derivatives.

Biology

  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties against various bacterial and fungal strains. Studies have shown promising results indicating its effectiveness in inhibiting microbial growth, which could lead to the development of new antimicrobial agents .
  • Anticancer Activity : Research has highlighted its potential as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, suggesting it could be a candidate for further drug development .
  • Mechanism of Action : The interaction of this compound with biological targets involves forming hydrogen bonds and other interactions with enzymes and receptors, potentially leading to inhibition or activation of their functions.

Medicine

  • Drug Development : Due to its biological activities, this compound is being studied for potential applications in drug formulation. Its unique structure allows for modifications that could enhance therapeutic efficacy while minimizing side effects .

Industry

  • Material Science : The compound's properties make it suitable for developing new materials, including polymers and chemical sensors. Its ability to form stable complexes with metals can be exploited in sensor technology for detecting various analytes.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria; potential for new antibiotic development.
Anticancer ActivityShowed cytotoxic effects on MCF7 breast cancer cells; warrants further investigation into structure-activity relationships.
Molecular Docking StudiesConfirmed binding affinity with specific biological targets; supports the hypothesis of its role as a therapeutic agent.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their functions. The presence of the bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the aldehyde moiety or carbohydrazide backbone. A comparative analysis is summarized in Table 1.

Table 1: Structural Analogues and Substituent Variations

Compound Name Substituents on Aldehyde Moiety Core Structure Yield (%) Key References
Compound A 5-Bromo-2-fluorophenyl Thiophene-2-carbohydrazide N/A
(E)-N’-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide 4-Fluorophenyl Benzo[b]thiophene-2-carbohydrazide 44
N’-[(E)-(3-Hydroxy-4-methoxyphenyl)methylidene]thiophene-2-carbohydrazide (L2) 3-Hydroxy-4-methoxyphenyl Thiophene-2-carbohydrazide 65
5-Fluoro-N’-[(thiophen-2-yl)methylidene]thiophene-2-carbohydrazide Thiophen-2-yl (with 5-F substitution) Thiophene-2-carbohydrazide N/A
N’-[(4’-Cyano-2-methoxybiphenyl-4-yl)methylidene]thiophene-2-carbohydrazide 4’-Cyano-2-methoxybiphenyl Thiophene-2-carbohydrazide 24

Key Observations :

  • Electron-withdrawing groups (Br, F) in Compound A may enhance electrophilicity and intermolecular interactions compared to methoxy or hydroxy groups .
  • Lower yields (e.g., 24% in ) are associated with sterically hindered or electronically complex aldehydes.

Key Observations :

  • Conventional reflux remains the standard method, but ultrasound-assisted synthesis (e.g., ) offers time efficiency without compromising yield.

Key Observations :

  • The 5-bromo-2-fluorophenyl group in Compound A may enhance antibacterial activity due to halogen-driven membrane penetration .
  • Methoxy/hydroxy substituents (e.g., L2 ) correlate with anti-inflammatory and antitumor effects, possibly via radical scavenging.

Structural and Computational Insights

  • XRD/DFT Analysis : Thiophene-2-carbohydrazide derivatives (e.g., ) exhibit planar amide-imidic tautomerization, stabilized by intramolecular H-bonding. The Br/F substituents in Compound A may increase polarity, affecting tautomeric equilibrium .

Biological Activity

N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound can be described by its molecular formula C24H18BrClFN5OSC_{24}H_{18}BrClFN_5OS and is characterized by the presence of a thiophene ring, a hydrazone linkage, and halogen substituents. The synthesis typically involves multi-step organic reactions, including condensation reactions between thiophene derivatives and hydrazides. Various synthetic routes have been explored to optimize yield and purity, with some methods achieving yields exceeding 70% .

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, highlighting its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives ranged from 0.3 to 8.5 µM against pathogens such as E. coli and P. aeruginosa .

Microbial Strain MIC (µM) Activity
E. coli0.3 - 8.5Strong
S. aureus0.1 - 9.5Moderate
P. aeruginosa0.3 - 8.5Strong

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated, with findings suggesting that it may inhibit pathways involved in inflammation. In vitro assays indicated that certain derivatives showed greater anti-inflammatory activity compared to curcumin, a well-known anti-inflammatory agent .

3. Anticancer Activity

The anticancer properties of thiophene derivatives have been a focal point in recent research. Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have highlighted the effectiveness of thiophene-based compounds in clinical settings:

  • Case Study 1: A derivative demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values indicating potent activity at low concentrations.
  • Case Study 2: In a study involving inflammatory models, the compound reduced cytokine production significantly, suggesting its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are believed to involve:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Modulation of Gene Expression: It appears to affect the expression levels of genes associated with apoptosis and inflammation.

Q & A

Q. What are the standard synthetic routes for preparing N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]thiophene-2-carbohydrazide?

The compound is synthesized via a Schiff base condensation reaction. A typical method involves refluxing equimolar amounts of thiophene-2-carbohydrazide and 5-bromo-2-fluorobenzaldehyde in ethanol for 1 hour. The product is purified by recrystallization from ethanol, yielding ~90% with a melting point of 453–455 K . Key considerations include solvent choice, stoichiometric ratios, and reaction time to minimize side products.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.3664 Å, b = 10.6894 Å, c = 12.3029 Å, and angles α = 71.976°, β = 82.228°, γ = 85.466° . Additional techniques like FT-IR and FT-Raman spectroscopy validate functional groups (e.g., C=N stretch at ~1600 cm⁻¹ and N–H bend at ~3200 cm⁻¹) .

Q. What spectroscopic methods are used to characterize this compound?

  • FT-IR/FT-Raman : Identify hydrazide N–H stretches (3100–3200 cm⁻¹), C=O vibrations (~1650 cm⁻¹), and aromatic C–Br/F stretches (500–700 cm⁻¹) .
  • UV-Vis : Monitor π→π* transitions in the thiophene and aromatic rings (λmax ~270–300 nm) .
  • NMR : ¹H/¹³C NMR confirms proton environments (e.g., imine proton at δ ~8.5 ppm, aromatic protons at δ 6.5–7.5 ppm) .

Advanced Research Questions

Q. How does structural disorder in the thiophene ring affect crystallographic analysis?

SCXRD reveals positional disorder in the thiophene ring, with the sulfur atom occupying two sites (75:25 ratio). This disorder arises from steric interactions between the thiophene sulfur and the ortho-fluorine substituent on the phenyl ring. Refinement strategies include constraining C–C/C–S bond distances and applying anisotropic displacement parameters . Such disorder can impact calculated bond lengths and angles, requiring careful modeling to avoid misinterpretation .

Q. What intermolecular interactions stabilize the crystal lattice?

The compound forms centrosymmetric dimers via N–H⋯O hydrogen bonds (N⋯O distance: 2.89 Å, angle: 165°). Weak C–H⋯π interactions between the thiophene ring and adjacent phenyl groups further stabilize the lattice. These interactions influence solubility and melting behavior .

Q. How can computational methods (e.g., DFT) predict spectroscopic and electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level simulate vibrational frequencies, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the HOMO-LUMO gap (~4.5 eV) correlates with UV-Vis absorption bands. Discrepancies between experimental and calculated IR frequencies (e.g., <5 cm⁻¹ shifts) may arise from crystal packing effects not modeled in gas-phase calculations .

Q. What strategies resolve contradictions in bioactivity data across studies?

Contradictions in antimicrobial activity (e.g., MIC variations against S. aureus) may stem from substituent effects. For example, replacing the 2-fluorine with a methoxy group (as in ) alters electron density and steric bulk, affecting target binding. Systematic SAR studies comparing substituents (Br, F, OCH₃) are critical. Cross-validation using standardized assays (e.g., CLSI guidelines) minimizes inter-lab variability .

Q. How do reaction conditions influence tautomeric equilibria in Schiff base derivatives?

The E/Z configuration of the imine bond is pH- and solvent-dependent. In ethanol, the E-configuration predominates due to stabilization by intramolecular hydrogen bonding. Polar aprotic solvents (e.g., DMSO) may shift equilibria toward the Z-form, detectable via NOESY NMR .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space groupP1 (triclinic)
Unit cell volume912.05 ų
N–H⋯O bond length2.89 Å
Positional disorder75:25 (S atom sites)

Q. Table 2. Comparative Bioactivity of Analogues

SubstituentMIC (E. coli, µg/mL)MIC (S. aureus, µg/mL)Source
5-Br, 2-F (target)3216
5-Br, 2-OCH₃6432
4-Cl, 2-F168

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